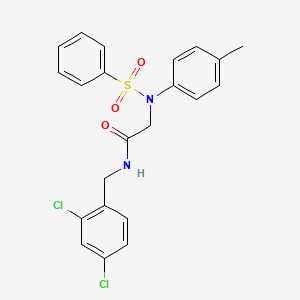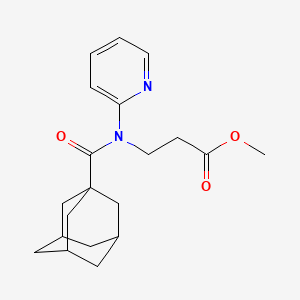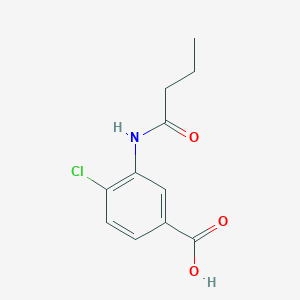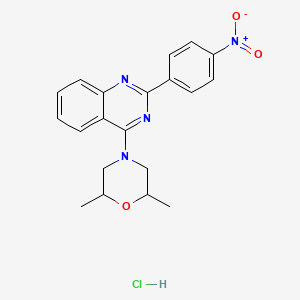
N~1~-(2,4-dichlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,4-dichlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCMG or SGC707, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2007 by scientists at the Structural Genomics Consortium (SGC) and has since been used in various biochemical and physiological studies.
Mécanisme D'action
DCMG works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific kinase and the concentration of DCMG used.
Biochemical and Physiological Effects:
DCMG has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein kinase being studied. For example, DCMG has been shown to inhibit the activity of several kinases involved in cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DCMG is its high potency and selectivity for protein kinases. This allows researchers to study the specific function and regulation of individual kinases, without affecting other cellular processes. However, one limitation of DCMG is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving DCMG. One area of interest is the development of more potent and selective inhibitors for specific protein kinases. Another area of interest is the use of DCMG in combination with other drugs or therapies for cancer treatment. Additionally, DCMG could be used to study the function and regulation of other enzymes and proteins beyond protein kinases.
Méthodes De Synthèse
The synthesis of DCMG involves several steps, starting with the reaction of 2,4-dichlorobenzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with phenylsulfonyl chloride to form the final product, DCMG.
Applications De Recherche Scientifique
DCMG has been widely used in scientific research as a tool for studying the function and regulation of various proteins. It is particularly useful for studying protein kinases, which are enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-11-19(12-8-16)26(30(28,29)20-5-3-2-4-6-20)15-22(27)25-14-17-9-10-18(23)13-21(17)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGBBJZHVWPRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)
![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)


![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)

![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)

![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)